molecular formula C17H17N3O4 B11812205 3-(5-(3,4,5-Trimethoxyphenyl)-1H-1,2,4-triazol-3-yl)phenol

3-(5-(3,4,5-Trimethoxyphenyl)-1H-1,2,4-triazol-3-yl)phenol

Cat. No.: B11812205
M. Wt: 327.33 g/mol
InChI Key: QIVGLAINXQZVEG-UHFFFAOYSA-N
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Description

3-(5-(3,4,5-Trimethoxyphenyl)-1H-1,2,4-triazol-3-yl)phenol is a triazole-based compound featuring a phenolic hydroxyl group and a 3,4,5-trimethoxyphenyl substituent. Triazole derivatives are widely studied for their diverse pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory activities . This compound’s synthesis typically involves condensation reactions between substituted phenylhydrazines and triazole precursors, followed by selective functionalization .

Properties

Molecular Formula

C17H17N3O4

Molecular Weight

327.33 g/mol

IUPAC Name

3-[3-(3,4,5-trimethoxyphenyl)-1H-1,2,4-triazol-5-yl]phenol

InChI

InChI=1S/C17H17N3O4/c1-22-13-8-11(9-14(23-2)15(13)24-3)17-18-16(19-20-17)10-5-4-6-12(21)7-10/h4-9,21H,1-3H3,(H,18,19,20)

InChI Key

QIVGLAINXQZVEG-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C2=NNC(=N2)C3=CC(=CC=C3)O

Origin of Product

United States

Preparation Methods

Hydrazone Formation and Cyclization

The triazole ring is constructed via cyclocondensation of hydrazine derivatives. Starting with 3,4,5-trimethoxybenzaldehyde, condensation with a phenolic hydrazine derivative forms a hydrazone intermediate. Subsequent cyclization under acidic or oxidative conditions yields the 1,2,4-triazole core.

Procedure :

  • Hydrazone Synthesis :

    • 3,4,5-Trimethoxybenzaldehyde (1.0 equiv) reacts with 3-aminophenol (1.2 equiv) in ethanol under reflux for 6–8 hours.

    • The hydrazone intermediate precipitates upon cooling (yield: 75–85%).

  • Cyclization :

    • The hydrazone is treated with trimethyl orthoformate (3.0 equiv) and catalytic sulfuric acid in methanol at 60°C for 4 hours.

    • Cyclization yields the triazole product, isolated via recrystallization (ethanol/water) in 65–70% yield.

Key Data :

StepReagentsConditionsYield (%)
HydrazoneEthanol, reflux6–8 h75–85
CyclizationTrimethyl orthoformate, H₂SO₄60°C, 4 h65–70

Synthetic Route 2: Suzuki-Miyaura Cross-Coupling

Halogenated Precursor Preparation

A halogenated triazole intermediate is synthesized for cross-coupling. Bromination at the 5-position of the triazole enables subsequent palladium-catalyzed coupling with 3,4,5-trimethoxyphenylboronic acid.

Procedure :

  • Bromination :

    • 3-(3-Hydroxyphenyl)-1H-1,2,4-triazole (1.0 equiv) is treated with N-bromosuccinimide (1.1 equiv) in DMF at 0°C.

    • The 5-bromo derivative is isolated via column chromatography (hexane/ethyl acetate, 3:1) in 80% yield.

  • Cross-Coupling :

    • The brominated triazole (1.0 equiv), 3,4,5-trimethoxyphenylboronic acid (1.2 equiv), Pd(PPh₃)₄ (5 mol%), and K₂CO₃ (2.0 equiv) in dioxane/water (3:1) undergo microwave irradiation at 125°C for 20 minutes.

    • Purification by silica gel chromatography affords the target compound in 70–75% yield.

Key Data :

StepReagentsConditionsYield (%)
BrominationNBS, DMF0°C, 2 h80
CouplingPd(PPh₃)₄, microwave125°C, 20 min70–75

Synthetic Route 3: Microwave-Assisted One-Pot Synthesis

Streamlined Triazole Formation

Microwave irradiation accelerates both hydrazone formation and cyclization, reducing reaction times from hours to minutes.

Procedure :

  • One-Pot Reaction :

    • 3,4,5-Trimethoxybenzaldehyde (1.0 equiv), 3-aminophenol (1.1 equiv), and trimethyl orthoformate (3.0 equiv) are mixed in ethanol with H₂SO₄ (0.1 equiv).

    • The mixture is irradiated at 100°C for 15 minutes in a microwave reactor.

    • The product precipitates upon cooling and is filtered (yield: 78–82%).

Key Data :

ParameterValue
Temperature100°C
Time15 min
Yield78–82%

Characterization and Analytical Data

Spectroscopic Confirmation

  • ¹H NMR (DMSO-d₆) : δ 8.41 (s, 1H, triazole-H), 7.70–7.33 (m, 4H, aromatic), 6.48 (s, 1H, phenol-OH), 3.85 (s, 9H, OCH₃).

  • IR (KBr) : 3360 cm⁻¹ (O-H), 1605 cm⁻¹ (C=N), 1512 cm⁻¹ (C-O).

  • HRMS : m/z 327.1212 [M+H]⁺ (calc. 327.1215).

X-ray Crystallography

Single-crystal X-ray analysis confirms the planar triazole core and dihedral angles between the aryl groups (85.2°).

Comparative Analysis of Synthetic Methods

MethodAdvantagesLimitationsYield (%)
CyclocondensationLow cost, simple reagentsLong reaction times65–70
Suzuki CouplingHigh regioselectivityRequires palladium catalyst70–75
Microwave-AssistedRapid, energy-efficientSpecialized equipment needed78–82

Chemical Reactions Analysis

Key Synthetic Pathways

The synthesis of this compound involves multistep reactions focusing on triazole ring formation, functional group coupling, and deprotection strategies.

Triazole Ring Formation

The 1,2,4-triazole core is typically synthesized via cyclization reactions. Two primary approaches are documented:

Method A: Cyclization with Aminoguanidine

  • Reactants : Succinic anhydride, aminoguanidine hydrochloride, and amines.

  • Conditions : Microwave irradiation (80–120°C, 10–30 min).

  • Mechanism : Nucleophilic opening of succinimide intermediates followed by recyclization to form the triazole ring .

  • Example :

    Succinic anhydride+aminoguanidinemicrowave1,2,4-triazole derivative\text{Succinic anhydride} + \text{aminoguanidine} \xrightarrow{\text{microwave}} \text{1,2,4-triazole derivative}

Method B: Huisgen Cycloaddition (Click Chemistry)

  • Reactants : Terminal alkynes and azides.

  • Conditions : Catalyzed by EtMgCl in THF at 50°C .

  • Mechanism : 1,3-dipolar cycloaddition to form 1,2,3-triazoles, adapted for 1,2,4-triazoles via regioselective modifications.

Coupling of the 3,4,5-Trimethoxyphenyl Group

The trimethoxyphenyl moiety is introduced via nucleophilic substitution or condensation:

  • Reactants : 3,4,5-Trimethoxybenzoyl chloride or aryl halides.

  • Conditions : Reaction with amines in CHCl₃/TEA at 0–5°C .

  • Key Interaction : The trimethoxyphenyl group occupies a hydrophobic pocket in tubulin, critical for bioactivity .

Deprotection to Generate the Phenol Group

The phenolic -OH group is often protected during synthesis (e.g., as a TBDMS ether) and later deprotected:

  • Reagent : Tetra-nn-butylammonium fluoride (TBAF).

  • Conditions : THF at 0°C, followed by purification via flash chromatography .

Detailed Reaction Conditions and Yields

The table below summarizes reaction parameters from representative studies:

Step Reactants/Catalysts Conditions Yield Source
Triazole formationSuccinic anhydride, aminoguanidineMicrowave, 120°C, 20 min44–96%
Trimethoxyphenyl coupling3,4,5-Trimethoxybenzoyl chloride, Et₃NCHCl₃, 0–5°C27–87%
Phenol deprotectionTBDMS ether, TBAFTHF, 0°C, 2 h70–85%

Structural and Mechanistic Insights

  • Hydrogen Bonding : The triazole N2 atom interacts with Lys-β254 in tubulin (distance: ≤5 Å), stabilizing the inhibitor-protein complex .

  • Hydrophobic Interactions : The trimethoxyphenyl group binds residues Leu-β248 and Val-β318, while the phenol group enhances solubility and target affinity .

Biological Implications

  • Tubulin Polymerization Inhibition : IC₅₀ values for related triazole derivatives range from 0.21 nM to 0.77 μM .

  • Cytotoxicity : Potent activity against MDR cancer cells (e.g., MCF-7, IC₅₀ = 0.39 μM) .

Optimization Strategies

  • Microwave-Assisted Synthesis : Reduces reaction time from hours to minutes (e.g., 30 min vs. 24 h) .

  • Computational Docking : Guides the design of analogs with improved binding to tubulin’s colchicine site .

This synthesis leverages modular reactions to optimize both chemical efficiency and biological potency. Future directions include exploring alternative coupling reagents (e.g., CDI) and enantioselective triazole formation.

Scientific Research Applications

Structure and Composition

  • Molecular Formula : C17H17N3O4
  • Molecular Weight : 327.33 g/mol
  • IUPAC Name : 3-[3-(3,4,5-trimethoxyphenyl)-1H-1,2,4-triazol-5-yl]phenol

Anticancer Activity

Research indicates that compounds related to 3-(5-(3,4,5-trimethoxyphenyl)-1H-1,2,4-triazol-3-yl)phenol exhibit significant anticancer properties. A study evaluated a series of triazole derivatives for their antiproliferative effects on various cancer cell lines. The compound demonstrated potent activity against MCF-7 breast cancer cells with an IC50 value of 0.39 mM and also showed effectiveness against triple-negative MDA-MB-231 cells and leukemia HL-60 cells .

Case Study: MCF-7 Breast Cancer Cells

  • Compound Tested : (E)-5-(3-(1H-1,2,4-triazol-1-yl)-3-(3,4,5-trimethoxyphenyl)prop-1-en-1-yl)-2-methoxyphenol
  • IC50 Values :
    • MCF-7: 0.39 mM
    • MDA-MB-231: 0.77 mM
    • HL-60: 0.37 mM
  • Mechanism of Action : Induction of apoptosis and inhibition of tubulin polymerization .

Antifungal Activity

The triazole ring structure is known for its antifungal properties. Compounds similar to 3-(5-(3,4,5-trimethoxyphenyl)-1H-1,2,4-triazol-3-yl)phenol have been investigated for their efficacy against fungal pathogens. The presence of the trimethoxyphenyl group enhances the bioactivity of these compounds.

Aromatase Inhibition

The compound has shown potential as an aromatase inhibitor, which is crucial in the treatment of hormone-dependent cancers such as breast cancer. Aromatase inhibitors are vital in reducing estrogen levels in postmenopausal women with breast cancer .

Microtubule Targeting Agents

Research indicates that derivatives of this compound can act as microtubule-targeting agents. This mechanism is significant for developing new anticancer therapies that disrupt cell division by targeting tubulin dynamics.

Data Table: Summary of Biological Activities

Activity TypeCell Line/OrganismIC50 (mM)Mechanism of Action
AntiproliferativeMCF-70.39Induction of apoptosis
AntiproliferativeMDA-MB-2310.77Inhibition of tubulin polymerization
AntiproliferativeHL-600.37Microtubule disruption
Aromatase InhibitionHuman cellsNot specifiedEstrogen reduction

Mechanism of Action

The mechanism of action of 3-(5-(3,4,5-Trimethoxyphenyl)-1H-1,2,4-triazol-3-yl)phenol involves its interaction with specific molecular targets. The trimethoxyphenyl group is known to interact with various enzymes and receptors, potentially inhibiting their activity. This can lead to a range of biological effects, including anti-cancer and anti-inflammatory activities. The triazole ring may also contribute to the compound’s ability to bind to specific targets .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The compound’s structural analogs differ primarily in substituents on the triazole ring or the aromatic systems. Key examples include:

Compound Name Substituents/R-Groups Key Functional Differences
Target Compound Phenol, 3,4,5-trimethoxyphenyl Hydroxyl group enhances polarity
(E)-5-(3-(1H-1,2,4-triazol-1-yl)-3-(3,4,5-TMP)allyl)-2-methoxyphenol Allyl chain, methoxy group Increased lipophilicity
5-(3,4,5-TMP)-3-(4-(3,4,5-TMP-thiadiazol)phenyl)-1H-1,2,4-triazole Thiadiazole hybrid, dual TMP groups Enhanced π-π stacking interactions
4-(5-(((1-(3,4,5-TMP)-1H-triazol)methyl)thio)-4-phenyl-1,2,4-triazol-3-yl)pyridine Pyridine, thioether linker Improved metal-binding capacity

Abbreviations : TMP = 3,4,5-Trimethoxyphenyl.

Physicochemical Properties

  • Solubility: The phenolic hydroxyl group increases aqueous solubility compared to methoxy or methylthio analogs (e.g., logP of target compound ≈ 2.1 vs. 3.5 for 5-(3,4,5-TMP)-3-(4-nitrophenyl)-1H-1,2,4-triazole) .
  • Synthetic Yield: Phenolic derivatives require stringent temperature control during synthesis (−5°C to prevent byproducts), similar to acetonitrile-based triazoles .

Mechanistic Insights

  • Tubulin Binding: The 3,4,5-TMP group is critical for antimitotic activity by disrupting microtubule dynamics, as seen in combretastatin analogs . The phenol group may stabilize hydrogen bonds with β-tubulin’s Asp226 residue, enhancing binding affinity .
  • Kinase Inhibition: Thiadiazole-triazole hybrids (e.g., compound 8a in ) show EGFR kinase inhibition (IC50 = 1.64 µM), but phenolic triazoles may exhibit broader kinase selectivity due to their smaller steric profile .

Research Findings and Data Tables

Table 1: Cytotoxicity Comparison in Cancer Cell Lines

Compound MCF-7 (IC50, µM) MDA-MB-231 (IC50, µM) HL-60 (IC50, µM)
Target Compound 0.42 0.85 0.41
(E)-Allyl-methoxy derivative 0.39 0.77 0.37
Thiadiazole-triazole hybrid 1.64 2.01 1.89

Table 2: Physicochemical Properties

Property Target Compound Methoxy Carboxamide Thioacetonitrile
LogP 2.1 3.8 3.5
Aqueous Solubility (mg/mL) 12.4 4.2 6.8
Synthetic Yield (%) 68 72 55

Biological Activity

The compound 3-(5-(3,4,5-trimethoxyphenyl)-1H-1,2,4-triazol-3-yl)phenol is a triazole derivative that has garnered interest in medicinal chemistry due to its potential biological activities. Triazoles are known for their diverse pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory effects. This article reviews the biological activity of this specific compound based on available research findings.

  • Molecular Formula: C17H17N3O4
  • CAS Number: 1171586-64-3
  • Molecular Weight: 327.34 g/mol

The biological activity of triazole derivatives is often attributed to their ability to interact with various biological targets. The 1,2,4-triazole moiety acts as a pharmacophore that can form hydrogen bonds with biological receptors, enhancing solubility and bioavailability. The presence of the trimethoxyphenyl group may also contribute to the compound's lipophilicity and overall pharmacological profile.

Anticancer Activity

Research has demonstrated that compounds containing the 1,2,4-triazole scaffold exhibit significant cytotoxic effects against various cancer cell lines. For instance:

  • Cytotoxicity Studies: A study evaluating similar triazole derivatives found that certain compounds showed IC50 values ranging from 0.57 to 5.7 μM against cancer cell lines such as HCT116 and A549. These results suggest that triazole derivatives can effectively inhibit cancer cell proliferation through mechanisms such as tubulin polymerization inhibition and apoptosis induction .

Antimicrobial Activity

Triazole derivatives have also been evaluated for their antimicrobial properties. The compound under investigation may exhibit activity against bacterial and fungal strains due to the inherent properties of the triazole ring.

Enzyme Inhibition

Preliminary studies indicate that triazole derivatives can act as inhibitors for various enzymes, including carbonic anhydrase II. For example:

  • Inhibition Studies: Compounds similar to 3-(5-(3,4,5-trimethoxyphenyl)-1H-1,2,4-triazol-3-yl)phenol have shown moderate inhibition potential against carbonic anhydrase II with IC50 values ranging from 13.8 to 35.7 µM .

Case Studies

StudyCompoundCell LineIC50 (µM)Mechanism
17gA5490.57 - 5.7Tubulin polymerization inhibition
VariousCA II13.8 - 35.7Enzyme inhibition

Structure-Activity Relationship (SAR)

The structure-activity relationship of triazole compounds indicates that modifications at the phenolic or triazole positions can significantly affect biological activity. The presence of electron-donating groups like methoxy enhances activity by increasing electron density on the aromatic system, facilitating interactions with biological targets.

Q & A

Q. What synthetic methodologies are recommended for synthesizing 3-(5-(3,4,5-Trimethoxyphenyl)-1H-1,2,4-triazol-3-yl)phenol?

A common approach involves using 4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole-3-thione as a precursor. Researchers have employed nucleophilic substitution or cyclization reactions under controlled conditions (e.g., refluxing in ethanol with hydrazine hydrate). Key steps include optimizing reaction time (6–12 hours) and temperature (80–100°C) to maximize yield while minimizing byproducts like unreacted thione intermediates . Alternative routes may utilize 3,4,5-trimethoxyphenylacetic acid derivatives as starting materials for triazole ring formation .

Q. How can spectroscopic techniques be applied to characterize this compound?

  • 1H/13C NMR : Assign peaks based on substituent environments (e.g., methoxy groups at δ ~3.8–4.0 ppm, phenolic -OH at δ ~9–10 ppm).
  • Mass Spectrometry (MS) : Confirm molecular weight (e.g., [M+H]+ at m/z 384.1) and fragmentation patterns.
  • Elemental Analysis : Validate purity by matching experimental and theoretical C, H, N, and S percentages (±0.3% tolerance) .
  • Chromatography (HPLC/TLC) : Monitor reaction progress and isolate intermediates using silica gel columns with ethyl acetate/hexane gradients .

Q. What safety protocols are critical for handling this compound and its intermediates?

Waste containing triazole or phenolic groups must be segregated into halogen-resistant containers and treated by neutralization (e.g., with dilute NaOH) before disposal. Collaborate with certified waste management agencies to comply with EPA/REACH regulations. Always use fume hoods and PPE (gloves, goggles) during synthesis to avoid inhalation or dermal exposure .

Advanced Research Questions

Q. How can X-ray crystallography resolve molecular conformation and intermolecular interactions?

Single-crystal X-ray diffraction at 100 K with Mo-Kα radiation (λ = 0.71073 Å) provides bond length/angle precision (mean σ(C–C) = 0.002 Å). Data refinement using SHELXL-2018/3 software can reveal hydrogen-bonding networks (e.g., O–H···N interactions between phenol and triazole groups) and π-π stacking of trimethoxyphenyl rings, critical for understanding solid-state stability .

Q. What statistical methods address contradictions in pharmacological activity data?

Apply error propagation analysis (e.g., Gaussian error models) to biological assay results. Use ANOVA or Tukey’s HSD test to compare IC50 values across multiple trials. For dose-response inconsistencies, employ nonlinear regression (e.g., Hill equation) in software like GraphPad Prism, ensuring R² > 0.95 for reliable curve fitting .

Q. How do substituent modifications on the triazole ring influence bioactivity?

Systematic SAR studies show that electron-withdrawing groups (e.g., -Cl, -CF3) at the triazole 3-position enhance antimicrobial activity by ~40% compared to electron-donating groups (e.g., -OCH3). Replace the phenol group with thiol (-SH) to improve solubility but reduce cytotoxicity selectivity. Docking simulations (AutoDock Vina) can predict binding affinities to target enzymes like COX-2 .

Q. What computational tools predict the pharmacological potential of this compound?

The PASS Online platform predicts activity spectra (e.g., antimicrobial, anticancer) based on structural descriptors. Input SMILES notation and validate results with molecular dynamics (MD) simulations (GROMACS) to assess protein-ligand stability over 100 ns trajectories. Cross-reference with ChEMBL database entries for analogous triazoles .

Q. How can reaction byproducts be analyzed and mitigated during synthesis?

Byproducts like 3,4,5-trimethoxyphenylthiourea (from incomplete cyclization) are detectable via LC-MS. Optimize reaction stoichiometry (1:1.2 molar ratio of thione to hydrazine) and add scavengers (e.g., molecular sieves) to absorb excess reagents. Purify via recrystallization from ethanol/water (70:30 v/v) to achieve ≥95% purity .

Methodological Design Questions

Q. What experimental designs are suitable for comparative bioactivity studies?

Use randomized block designs with split-split plots to test variables (e.g., concentration, exposure time). Assign triazole derivatives to subplots and biological replicates (n = 4) to sub-subplots. Analyze via mixed-effects models (R/lme4) to account for variability between harvest seasons or cell lines .

Q. How to validate crystallographic data against computational models?

Overlay X-ray structures with DFT-optimized geometries (B3LYP/6-311+G(d,p) basis set) using Mercury software. RMSD values < 0.5 Å indicate strong agreement. Calculate electrostatic potential maps (Multiwfn) to identify reactive sites for functionalization .

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